molecular formula C13H9NO2Se B14212706 2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester CAS No. 823178-63-8

2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester

Cat. No.: B14212706
CAS No.: 823178-63-8
M. Wt: 290.19 g/mol
InChI Key: PMOPQLRCBPFBJQ-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester is an organic compound with the molecular formula C13H9NO2Se. This compound is characterized by the presence of a selenocyanate group attached to the naphthalene ring, making it a unique derivative of naphthalenecarboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of a catalyst. The selenocyanate group is introduced through a nucleophilic substitution reaction, where a suitable selenocyanating agent reacts with the naphthalene derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield seleninic acids, while reduction can produce selenols .

Scientific Research Applications

2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester exerts its effects involves the interaction of the selenocyanate group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This can lead to modulation of enzyme activities and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxylic acid, 3-selenocyanato-, methyl ester is unique due to the presence of the selenocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

823178-63-8

Molecular Formula

C13H9NO2Se

Molecular Weight

290.19 g/mol

IUPAC Name

methyl 3-selenocyanatonaphthalene-2-carboxylate

InChI

InChI=1S/C13H9NO2Se/c1-16-13(15)11-6-9-4-2-3-5-10(9)7-12(11)17-8-14/h2-7H,1H3

InChI Key

PMOPQLRCBPFBJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1[Se]C#N

Origin of Product

United States

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